molecular formula C16H16N2O3S3 B2853364 2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421512-43-7

2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2853364
CAS No.: 1421512-43-7
M. Wt: 380.5
InChI Key: VYHHIKNJPKWAQT-UHFFFAOYSA-N
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Description

2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a useful research compound. Its molecular formula is C16H16N2O3S3 and its molecular weight is 380.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-((1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O4S2C_{17}H_{20}N_{2}O_{4}S_{2}, with a molecular weight of 380.5 g/mol. This structure incorporates a benzo[d]thiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC17H20N2O4S2C_{17}H_{20}N_{2}O_{4}S_{2}
Molecular Weight380.5 g/mol
CAS Number2034235-36-2

Biological Activity Overview

Recent studies have indicated that compounds containing thiazole and benzothiazole derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Research suggests that benzothiazole derivatives can inhibit bacterial growth, particularly against Gram-positive and Gram-negative pathogens. The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair .
  • Anticancer Properties : The incorporation of sulfonyl groups in azetidine derivatives has shown promise in inhibiting cancer cell proliferation. These compounds may induce apoptosis in various cancer cell lines, making them candidates for further investigation in oncology .
  • Anti-inflammatory Effects : Some studies have reported that thiazole derivatives exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines .

The biological activity of This compound is thought to stem from its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound may act as an inhibitor of bacterial DNA gyrase and topoisomerase IV, disrupting the bacterial cell cycle and leading to cell death.
  • Apoptosis Induction : In cancer cells, the compound might trigger apoptotic pathways by activating caspases or modulating the expression of pro-apoptotic proteins.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antibacterial Properties :
    • A series of benzothiazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL against S. pneumoniae .
    CompoundMIC (μg/mL)Target Pathogen
    Benzothiazole 10.008S. pneumoniae
    Benzothiazole 20.03Staphylococcus aureus
  • Study on Anticancer Activity :
    • In vitro studies demonstrated that compounds similar to our target showed significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 30 µM .
    CompoundIC50 (µM)Cancer Cell Line
    Compound A15MCF-7
    Compound B25MDA-MB-231

Properties

IUPAC Name

2-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S3/c1-2-12-7-8-15(22-12)24(19,20)18-9-11(10-18)21-16-17-13-5-3-4-6-14(13)23-16/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHHIKNJPKWAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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